molecular formula C14H20ClN5O6S B2710847 2-(1-Carbamimidamido-4-chloroisoquinoline-7-sulfonamido)-2-methylpropanoic acid dihydrate CAS No. 2445792-56-1

2-(1-Carbamimidamido-4-chloroisoquinoline-7-sulfonamido)-2-methylpropanoic acid dihydrate

Cat. No.: B2710847
CAS No.: 2445792-56-1
M. Wt: 421.85
InChI Key: RFYPSYSMKMZKEN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

UK-371804 Dihydrate, also known as 2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate or EN300-26979610, is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA) . The primary target of UK-371804 Dihydrate is uPA, a serine protease that plays a crucial role in tissue remodeling, wound healing, and cell migration .

Mode of Action

UK-371804 Dihydrate interacts with its target, uPA, by reversibly and competitively inhibiting its activity . This interaction results in the suppression of uPA’s ability to convert plasminogen to plasmin, a key step in the activation of several important biochemical pathways .

Biochemical Pathways

The inhibition of uPA by UK-371804 Dihydrate affects several biochemical pathways. Primarily, it disrupts the plasminogen activation system, leading to a decrease in the conversion of plasminogen to plasmin . This can result in the reduction of extracellular matrix degradation, cell migration, and other downstream effects associated with these processes .

Pharmacokinetics

It is noted that when applied topically, uk-371804 dihydrate effectively penetrates into excisional wounds of experimental pigs . This suggests that the compound may have good skin permeability, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of UK-371804 Dihydrate’s action primarily involve the inhibition of uPA activity. This leads to a decrease in the conversion of plasminogen to plasmin, thereby reducing extracellular matrix degradation and cell migration . In a porcine acute excisional wound model, UK-371804 Dihydrate showed no adverse effect on wound healing parameters .

Action Environment

It is noted that the compound can effectively penetrate into pig wounds when applied topically , suggesting that its action may be influenced by the local environment of the application site.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UK-371804 Dihydrate involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of UK-371804 Dihydrate follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

UK-371804 Dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are often derivatives of UK-371804 Dihydrate with modified functional groups. These derivatives can have different biological activities and are used in various research applications .

Scientific Research Applications

UK-371804 Dihydrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

UK-371804 Dihydrate stands out due to its high selectivity for uPA over other proteases and its potent inhibitory activity. Its ability to penetrate tissues and inhibit uPA activity without adverse effects on wound healing makes it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O4S.2H2O/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYPSYSMKMZKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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